molecular formula C9H13N3O2 B13221300 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13221300
M. Wt: 195.22 g/mol
InChI Key: JFNIENPNGJOSRV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both an imidazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyrrolidine ring, which is a common motif in many natural products, makes this compound a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to introduce the pyrrolidine ring and carboxylic acid functionality . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield modified imidazole derivatives.

Scientific Research Applications

4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its imidazole ring is known for its biological activity, making it a candidate for the development of new pharmaceuticals and bioactive compounds.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-4-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.

    Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Contains a similar imidazole ring but different substituents.

    Imidazolepropionic acid: Another imidazole derivative with different functional groups .

Uniqueness

4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these rings.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14/h4-7,10H,2-3H2,1H3,(H,13,14)

InChI Key

JFNIENPNGJOSRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CNCC2C(=O)O

Origin of Product

United States

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